双-PEG21-NHS酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

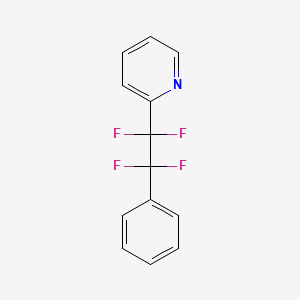

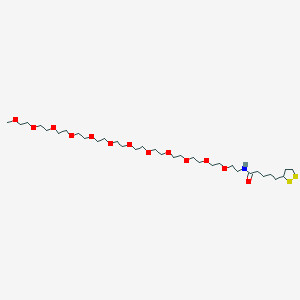

Bis-PEG21-NHS ester is a PEG derivative containing two NHS ester groups . The hydrophilic PEG spacer increases solubility in aqueous media . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Synthesis Analysis

Bis-PEG21-NHS ester is used in the synthesis of PROTACs and antibody-drug conjugates (ADCs) . It is a cleavable ADC linker .Molecular Structure Analysis

The molecular formula of Bis-PEG21-NHS ester is C54H96N2O29 . Its molecular weight is 1237.34 .Chemical Reactions Analysis

Bis-PEG21-NHS ester is used in the synthesis of PROTACs and antibody-drug conjugates (ADCs) . It contains two NHS ester groups that can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Physical And Chemical Properties Analysis

Bis-PEG21-NHS ester has a molecular weight of 1237.34 and a molecular formula of C54H96N2O29 . It is a PEG/Alkyl/ether-based PROTAC linker .科学研究应用

药物递送和抗癌作用增强

双-PEG21-NHS酯,作为双(聚乙二醇)(PEG)聚合物的一部分,与抗癌药物如紫杉醇结合使用。其主要目的是提高这些药物的溶解性和细胞毒性。例如,紫杉醇与双(PEG)聚合物共价结合,显著提高了该药物对癌细胞的细胞毒性。这表明双-PEG21-NHS酯在创建高效的抗癌药物载体方面具有潜力 (Khandare et al., 2006).

骨病治疗和成像

与双-PEG21-NHS酯相关的化合物,特别是双膦酸盐(BPs),对羟基磷灰石(骨骼中的主要无机成分)具有很高的亲和力。这使得它们成为骨病治疗和骨靶向成像的理想选择。BP颗粒的稳定性和双重功能,包括与骨矿物质的螯合以及染料或药物的附着,展示了它们在体内应用和成像方面的潜力。BP颗粒没有显着的细胞毒性,使其成为临床试验的合适候选者 (Gluz et al., 2013).

再生医学中的生物活性水凝胶

在再生医学和药物递送领域,基于PEG的水凝胶系统由于其可调谐的特性而备受关注。具体来说,丙烯酸酯-PEG-N-羟基琥珀酰亚胺(Acr-PEG-NHS)被用作这些水凝胶中生物活性因子的连接剂。PEG连接剂可以促进蛋白质、肽和药物的受控引入,增强生物活性和改善细胞-材料相互作用。这一特性对于涉及细胞粘附、药物递送和组织工程的应用至关重要 (Browning et al., 2013).

生物相容性和治疗诊断应用

双-PEG21-NHS酯衍生物已被用于合成用于治疗诊断应用的纳米杂化物,整合了成像和治疗功能。例如,已经开发出聚乙二醇(PEG)修饰的聚吡咯涂层纳米杂化物,用于癌症治疗中的双模态成像和光热治疗。这些纳米杂化物表现出优异的生理稳定性、相容性和光热转换能力,凸显了它们作为多功能治疗诊断剂的潜力 (Yang et al., 2018).

作用机制

Target of Action

Bis-PEG21-NHS ester is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and Antibody-Drug Conjugates (ADCs) . The primary targets of this compound are the proteins or molecules that are intended to be degraded by the PROTACs or targeted by the ADCs .

Mode of Action

Bis-PEG21-NHS ester acts as a linker in the formation of PROTACs and ADCs . In PROTACs, it connects two different ligands: one ligand for an E3 ubiquitin ligase and the other for the target protein . In ADCs, it links an antibody to a cytotoxic drug .

Biochemical Pathways

The biochemical pathways affected by Bis-PEG21-NHS ester are dependent on the specific targets of the PROTACs or ADCs it helps to form . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . ADCs, on the other hand, deliver cytotoxic drugs to specific cells, thereby minimizing damage to healthy cells .

Pharmacokinetics

The hydrophilic peg spacer in the bis-peg21-nhs ester increases solubility in aqueous media , which could potentially enhance the bioavailability of the PROTACs or ADCs.

Result of Action

The result of the action of Bis-PEG21-NHS ester is the successful formation of PROTACs or ADCs . These molecules can then interact with their specific targets, leading to the degradation of target proteins (in the case of PROTACs) or the delivery of cytotoxic drugs to specific cells (in the case of ADCs) .

Action Environment

The action of Bis-PEG21-NHS ester, as a linker in PROTACs and ADCs, is influenced by the biochemical environment of the synthesis process . The stability and efficacy of the resulting PROTACs or ADCs can be affected by factors such as pH, temperature, and the presence of other reactive molecules .

安全和危害

生化分析

Biochemical Properties

Bis-PEG21-NHS ester plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs) . It interacts with enzymes, proteins, and other biomolecules through its NHS ester groups, which can bind to the primary amines (-NH2) of these molecules . This interaction allows Bis-PEG21-NHS ester to serve as a linker, connecting two different ligands in the synthesis of PROTACs .

Cellular Effects

The effects of Bis-PEG21-NHS ester on cells and cellular processes are primarily related to its role in the synthesis of PROTACs and ADCs . By serving as a linker in these molecules, Bis-PEG21-NHS ester can influence cell function by enabling the targeted degradation of specific proteins . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Bis-PEG21-NHS ester exerts its effects through its NHS ester groups, which can bind to the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This binding interaction allows Bis-PEG21-NHS ester to serve as a linker in the synthesis of PROTACs and ADCs, enabling the targeted degradation of specific proteins .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H96N2O29/c57-49-1-2-50(58)55(49)84-53(61)5-7-63-9-11-65-13-15-67-17-19-69-21-23-71-25-27-73-29-31-75-33-35-77-37-39-79-41-43-81-45-47-83-48-46-82-44-42-80-40-38-78-36-34-76-32-30-74-28-26-72-24-22-70-20-18-68-16-14-66-12-10-64-8-6-54(62)85-56-51(59)3-4-52(56)60/h1-48H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBYDMNXKUEOPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H96N2O29 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1237.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

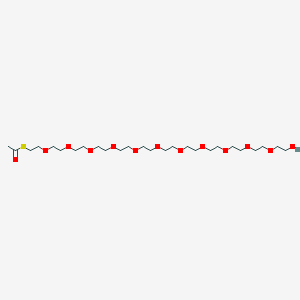

![{2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride; 95%](/img/structure/B6352158.png)

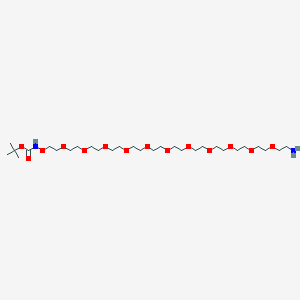

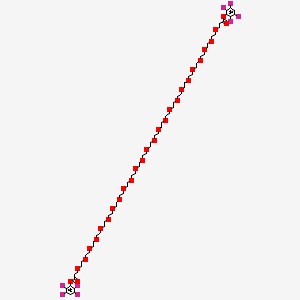

![mal-PEG(4)-[PEG(24)-OMe]3](/img/structure/B6352230.png)

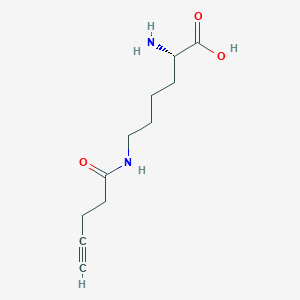

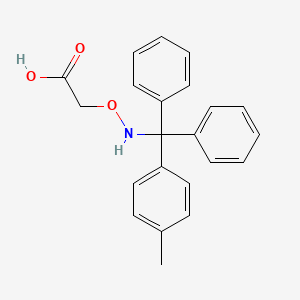

![Ethyl 3-[(2-ethoxyethyl)amino]propanoate](/img/structure/B6352252.png)